methyl 4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylate
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Overview
Description
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate is a heterocyclic compound that features a bipyrrole core with a phenyl substituent and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate typically involves the condensation of appropriate pyrrole derivatives. One common method involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with aniline derivatives in the presence of a catalyst such as iron (III) chloride . Another method includes the cyclization of substituted amines with 2,4,4-trimethoxybutan-1-amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Paal-Knorr synthesis, which is known for its operational simplicity and high yields. The use of ionic liquids as solvents can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4’-phenyl-1’H-1,3’-bipyrrole-2’-carboxylate is unique due to its bipyrrole core, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-phenyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)14-15(18-9-5-6-10-18)13(11-17-14)12-7-3-2-4-8-12/h2-11,17H,1H3 |
InChI Key |
MJUKIXDYJVJHIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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